molecular formula C17H14BrN3O B12495090 5-{(1E)-2-[1-(4-bromophenyl)pyrrol-2-yl]-1-azavinyl}-2-methoxypyridine

5-{(1E)-2-[1-(4-bromophenyl)pyrrol-2-yl]-1-azavinyl}-2-methoxypyridine

Cat. No.: B12495090
M. Wt: 356.2 g/mol
InChI Key: QTSSDMAHBSXBSY-UHFFFAOYSA-N
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Description

(E)-1-[1-(4-bromophenyl)pyrrol-2-yl]-N-(6-methoxypyridin-3-yl)methanimine is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group attached to a pyrrole ring and a methoxypyridinyl group linked via a methanimine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[1-(4-bromophenyl)pyrrol-2-yl]-N-(6-methoxypyridin-3-yl)methanimine typically involves multi-step organic reactions. One common approach starts with the bromination of phenylpyrrole to introduce the bromine atom at the para position. This is followed by the formation of the methanimine linkage through a condensation reaction with 6-methoxypyridine-3-carbaldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[1-(4-bromophenyl)pyrrol-2-yl]-N-(6-methoxypyridin-3-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the imine group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-[1-(4-bromophenyl)pyrrol-2-yl]-N-(6-methoxypyridin-3-yl)methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, (E)-1-[1-(4-bromophenyl)pyrrol-2-yl]-N-(6-methoxypyridin-3-yl)methanimine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-[1-(4-bromophenyl)pyrrol-2-yl]-N-(6-methoxypyridin-3-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[1-(4-bromophenyl)pyrrol-2-yl]-N-(6-methoxypyridin-3-yl)methanimine is unique due to its combination of a bromophenyl group and a methoxypyridinyl group linked via a methanimine bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

IUPAC Name

1-[1-(4-bromophenyl)pyrrol-2-yl]-N-(6-methoxypyridin-3-yl)methanimine

InChI

InChI=1S/C17H14BrN3O/c1-22-17-9-6-14(11-20-17)19-12-16-3-2-10-21(16)15-7-4-13(18)5-8-15/h2-12H,1H3

InChI Key

QTSSDMAHBSXBSY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)N=CC2=CC=CN2C3=CC=C(C=C3)Br

Origin of Product

United States

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